2-(2-Furoyl)-1,2,3,4-tetrahydroisoquinolin-7-amine
Description
Properties
IUPAC Name |
(7-amino-3,4-dihydro-1H-isoquinolin-2-yl)-(furan-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c15-12-4-3-10-5-6-16(9-11(10)8-12)14(17)13-2-1-7-18-13/h1-4,7-8H,5-6,9,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXJXBJPYUWFWAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=CC(=C2)N)C(=O)C3=CC=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(2-Furoyl)-1,2,3,4-tetrahydroisoquinolin-7-amine is a compound that has garnered attention due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a furan ring and a tetrahydroisoquinoline core, which are known to contribute to various biological activities. The furoyl group enhances its reactivity and potential interactions with biological targets.
Biological Activities
- Anticancer Activity
- Neuroprotective Effects
- Anti-inflammatory Properties
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Modulation : These compounds may interact with specific enzymes involved in cancer progression and inflammation, such as cyclooxygenase (COX) enzymes.
- Receptor Interaction : The ability to modulate neurotransmitter receptors, particularly NMDA receptors, highlights its potential in neuropharmacology .
- Cell Signaling Pathways : Inhibition of pathways such as NF-kB and COX-2 has been observed in related compounds, indicating a multi-target approach in their action .
Study 1: Anticancer Efficacy
A recent study evaluated the anticancer efficacy of tetrahydroisoquinoline derivatives in vitro against human breast cancer cell lines (MCF-7). The results indicated that these compounds significantly inhibited cell growth and induced apoptosis through caspase activation pathways .
Study 2: Neuroprotective Effects
In a zebrafish model of neurodegeneration, this compound demonstrated protective effects against oxidative stress-induced neuronal damage. This study suggests its potential for developing treatments for conditions like Alzheimer's disease .
Data Table: Summary of Biological Activities
Scientific Research Applications
Pharmacological Applications
1.1. Modulation of NMDA Receptors
Research has shown that tetrahydroisoquinoline derivatives can act as positive allosteric modulators of NMDA receptors, specifically those containing the GluN2C and GluN2D subunits. These receptors are critical for synaptic plasticity and memory function. A study demonstrated that certain tetrahydroisoquinoline compounds selectively enhanced the function of GluN2C/D-containing NMDA receptors without affecting other subunits like GluN2A and GluN2B . This selective potentiation suggests potential therapeutic applications in cognitive enhancement and neuroprotection.
1.2. Dopamine Receptor Modulation
The compound has also been investigated for its effects on dopamine D2 receptors. Allosteric modulation at these receptors can influence various psychiatric conditions, including schizophrenia and Parkinson's disease. Research indicates that specific structural modifications to tetrahydroisoquinoline derivatives can lead to compounds with improved affinity and selectivity for D2 receptors . This modulation can enhance dopamine signaling, offering a pathway for developing new treatments for dopamine-related disorders.
Structure-Activity Relationship (SAR)
Understanding the SAR of 2-(2-Furoyl)-1,2,3,4-tetrahydroisoquinolin-7-amine is crucial for optimizing its pharmacological properties. Studies have identified key structural features that influence its activity:
| Structural Feature | Impact on Activity |
|---|---|
| Furoyl Group | Enhances receptor binding affinity |
| Tetrahydroisoquinoline Backbone | Critical for allosteric modulation |
| Amine Substituents | Variability affects selectivity between receptor subtypes |
These insights allow researchers to design more effective derivatives with targeted therapeutic effects.
Case Studies
Several studies have explored the applications of this compound:
-
Case Study 1: Cognitive Enhancement
A compound derived from this class was shown to enhance cognitive function in animal models by potentiating NMDA receptor activity. The study reported an increase in synaptic plasticity markers following administration . -
Case Study 2: Schizophrenia Treatment
Another derivative acted as a selective D2 receptor modulator in preclinical models of schizophrenia. The results indicated a reduction in psychotic symptoms without the typical side effects associated with traditional antipsychotics .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Key Substituent Variations
The tetrahydroisoquinoline core allows diverse substitutions, particularly at the N2 and C7 positions. Below is a comparative analysis of 2-(2-Furoyl)-1,2,3,4-tetrahydroisoquinolin-7-amine with analogous compounds:
Table 1: Substituent and Molecular Data of Key Analogs
*Calculated based on furoyl (C₅H₃O₂) and tetrahydroisoquinolin-7-amine (C₉H₁₀N₂).
Physicochemical and Pharmacological Properties
- Lipophilicity : The furoyl group introduces moderate lipophilicity (logP ~2.5*), intermediate between the polar acetyl (logP ~1.2) and the more hydrophobic thienylcarbonyl (logP ~3.0) derivatives.
- Bioactivity: Substituted tetrahydroisoquinolines, such as those with 3,4,5-trimethoxyphenyl groups, exhibit antitumor activity by tubulin inhibition . The furoyl group’s planar structure may enhance π-π stacking in target binding compared to aliphatic substituents.
- Stability : The furoyl ester may undergo hydrolysis under acidic/basic conditions, whereas sulfonyl derivatives (e.g., 2-(phenylsulfonyl)- analog) are more stable .
Commercial and Research Status
- Available Analogs: Derivatives like 2-acetyl and unsubstituted 7-amino-tetrahydroisoquinoline remain accessible, serving as starting points for structure-activity relationship (SAR) studies .
Preparation Methods
Synthesis of the Tetrahydroisoquinoline Core
The tetrahydroisoquinoline scaffold can be synthesized by classical methods such as the Bischler-Napieralski cyclization of phenethylamine derivatives, followed by reduction steps:
Bischler-Napieralski Reaction : Substituted phenethylamines are first acylated with acid chlorides to form amides, which then undergo cyclization under dehydrating conditions (e.g., phosphorus oxychloride, POCl3) to yield dihydroisoquinolines.
Reduction : The dihydroisoquinoline intermediates are reduced by sodium borohydride (NaBH4) or catalytic hydrogenation to afford the tetrahydroisoquinoline core.
This methodology is well documented in the synthesis of various tetrahydroisoquinoline derivatives, including those with substituted benzoyl groups and other aromatic acyl substitutions.
Introduction of the 2-Furoyl Group (N-Furoylation)
The key functionalization step to obtain 2-(2-furoyl)-1,2,3,4-tetrahydroisoquinolin-7-amine involves acylation of the tetrahydroisoquinoline nitrogen with 2-furoyl chloride:
N-Furoylation Reaction : The tetrahydroisoquinoline compound is reacted with 2-furoyl chloride in the presence of a base such as triethylamine in an aprotic solvent like dichloromethane. This reaction proceeds under mild conditions and results in the formation of the N-(2-furoyl) tetrahydroisoquinoline with excellent yields (up to 92%).
This step is typically carried out at room temperature, ensuring preservation of the sensitive tetrahydroisoquinoline ring system.
Alternative Preparation Routes and Catalytic Hydrogenation
From patent literature (US5118690A), an alternative approach involves:
Starting from 1-(2-furyl)-1,2,3,4-tetrahydroisoquinoline, which can be prepared and purified by chromatography.
Subsequent catalytic hydrogenation using palladium on charcoal under hydrogen pressure (100 psi) at room temperature for several hours to yield the desired tetrahydroisoquinoline derivatives.
The product can then be converted to its maleate salt for purification and crystallization, yielding the compound as crystalline solids with defined melting points.
This method emphasizes the use of catalytic hydrogenation to obtain the tetrahydroisoquinoline core bearing the furoyl substituent.
Summary Table of Preparation Methods
Detailed Research Findings
Selectivity and Yield : The N-furoylation reaction under mild conditions is highly selective for the nitrogen atom of the tetrahydroisoquinoline ring, avoiding side reactions on the furan ring or aromatic system. The use of triethylamine as a base neutralizes the generated HCl, facilitating smooth reaction progression.
Purification : Crystallization of the product as maleate or oxalate salts is a common purification strategy, providing stable crystalline forms suitable for characterization and further applications.
Stereochemistry : The tetrahydroisoquinoline intermediates are often obtained as racemic mixtures unless chiral starting materials or chiral catalysts are employed. The hydrogenation step can yield diastereoisomeric mixtures that may require chromatographic separation.
Scalability : The described methods, especially those from patent literature, are amenable to scale-up due to straightforward reaction conditions and common reagents.
Q & A
Basic: What synthetic methodologies are recommended for preparing 2-(2-Furoyl)-1,2,3,4-tetrahydroisoquinolin-7-amine, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves multi-step reactions, starting with functionalization of the tetrahydroisoquinoline core. For example:
- Step 1: Introduce the 7-amine group via reductive amination or nucleophilic substitution, ensuring pH control (~7–9) to avoid side reactions.
- Step 2: Furoyl group attachment at the 2-position using a coupling agent like HATU or DCC in anhydrous DMF at 0–25°C .
- Optimization: Monitor reaction progress with TLC (silica gel, ethyl acetate/hexane) and purify intermediates via flash chromatography. Yield improvements (>70%) are achievable by adjusting solvent polarity (e.g., dichloromethane for solubility) and temperature gradients .
Basic: Which analytical techniques are critical for structural validation and purity assessment of this compound?
Methodological Answer:
- NMR Spectroscopy: 1H/13C NMR confirms regioselectivity of the furoyl and amine groups. Key signals include aromatic protons (δ 6.8–7.5 ppm for tetrahydroisoquinoline) and carbonyl resonances (δ ~170 ppm) .
- HPLC-MS: Use a C18 column (acetonitrile/water + 0.1% formic acid) to assess purity (>95%) and detect degradation products. Electrospray ionization (ESI+) confirms molecular weight (e.g., [M+H]+ at m/z ~285) .
- Elemental Analysis: Verify stoichiometry (C, H, N) with ≤0.4% deviation from theoretical values .
Advanced: How can researchers resolve contradictions in reported biological activities of structurally similar tetrahydroisoquinoline derivatives?
Methodological Answer:
Contradictions often arise from differences in assay conditions or off-target effects. A systematic approach includes:
- Comparative Pharmacological Profiling: Test the compound against a panel of receptors (e.g., NMDA, dopamine D2) using radioligand binding assays (IC50 values) and functional assays (cAMP modulation). Normalize data to reference agonists/antagonists .
- Structural-Activity Relationship (SAR) Analysis: Compare substituent effects (e.g., furan vs. thiophene) using computational docking (AutoDock Vina) to identify key binding residues (e.g., GluN1 subunit for NMDA receptors) .
- Dose-Response Reproducibility: Validate findings across multiple cell lines (e.g., HEK293 vs. SH-SY5Y) to rule out cell-specific artifacts .
Advanced: What in vitro models are suitable for studying the neuropharmacological potential of this compound?
Methodological Answer:
- Primary Neuronal Cultures: Assess neuroprotection against glutamate-induced excitotoxicity (LDH release assays) at 10–100 µM doses .
- Electrophysiology: Use patch-clamp recordings on hippocampal slices to measure NMDA receptor currents. Pre-incubate with the compound (1–10 µM) and compare to MK-801 (a known antagonist) .
- Microglial Activation Assays: Test anti-inflammatory effects via LPS-induced TNF-α suppression in BV2 cells, with dose optimization (EC50 calculation) .
Basic: How can researchers ensure stability during storage and handling of this compound?
Methodological Answer:
- Storage Conditions: Store at –20°C in amber vials under argon to prevent oxidation. Lyophilized powders are stable for >6 months .
- Stability Testing: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and analyze via HPLC to detect hydrolysis or dimerization .
- Handling Protocols: Use gloveboxes for air-sensitive reactions (e.g., furoyl coupling) and avoid prolonged exposure to light .
Advanced: What strategies can mitigate off-target effects in vivo for this compound?
Methodological Answer:
- Metabolite Identification: Use LC-MS/MS to profile major metabolites in liver microsomes. Modify the furoyl group (e.g., fluorination) to block CYP450-mediated oxidation .
- Selectivity Screening: Employ kinome-wide profiling (e.g., DiscoverX) to identify kinase off-targets. Adjust the tetrahydroisoquinoline scaffold to reduce affinity for non-target kinases .
- Pharmacokinetic Optimization: Improve blood-brain barrier penetration by calculating logP (target ~2.5) and PSA (<90 Ų) using SwissADME .
Advanced: How can computational modeling guide the design of analogs with enhanced potency?
Methodological Answer:
- Molecular Dynamics Simulations: Simulate ligand-receptor complexes (e.g., NMDA receptors) for 100 ns to identify stable binding conformations. Prioritize analogs with lower RMSD values (<2 Å) .
- Free Energy Perturbation (FEP): Predict ΔΔG for substituent modifications (e.g., replacing furoyl with cyclopropanecarbonyl) to rank analog potency .
- ADMET Prediction: Use QikProp to optimize solubility (>50 µM) and reduce hERG liability (IC50 >10 µM) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
